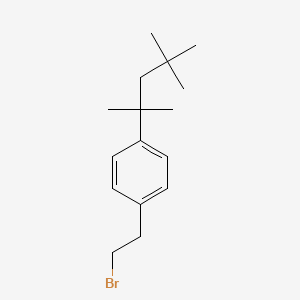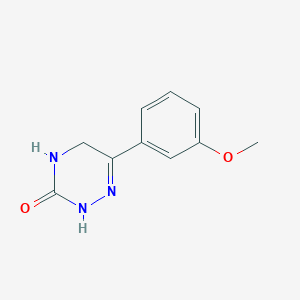![molecular formula C43H45NO2S2 B14387675 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine CAS No. 89959-04-6](/img/structure/B14387675.png)
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxan-2-yl sulfanyl groups and two diphenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl lithium in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide; reactions are performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but contains benzimidazole groups instead of oxan-2-yl sulfanyl groups.
2,6-Bis(oxazolin-2-yl)pyridine: Contains oxazoline groups, which differ in their electronic and steric properties compared to oxan-2-yl sulfanyl groups.
Uniqueness
2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is unique due to its combination of oxan-2-yl sulfanyl and diphenylethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89959-04-6 |
|---|---|
分子式 |
C43H45NO2S2 |
分子量 |
672.0 g/mol |
IUPAC名 |
2,6-bis[2-(oxan-2-ylsulfanyl)-2,2-diphenylethyl]pyridine |
InChI |
InChI=1S/C43H45NO2S2/c1-5-18-34(19-6-1)42(35-20-7-2-8-21-35,47-40-28-13-15-30-45-40)32-38-26-17-27-39(44-38)33-43(36-22-9-3-10-23-36,37-24-11-4-12-25-37)48-41-29-14-16-31-46-41/h1-12,17-27,40-41H,13-16,28-33H2 |
InChIキー |
FAVGIBCWKDEPMW-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)SC(CC2=NC(=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)SC5CCCCO5)(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)

![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)

![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![10,10a-Dihydro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B14387616.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)


